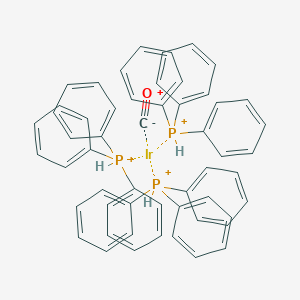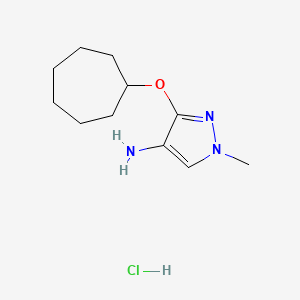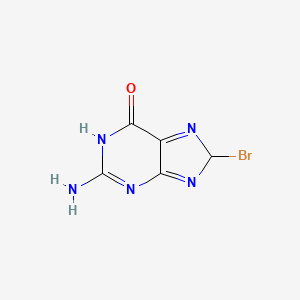
(T-4)-Carbonyltris(triphenylphosphine)iridium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonylhydridotris(triphenylphosphine)iridium(I): is a coordination complex with the chemical formula C55H46IrOP3 . It is a yellow crystalline powder that is often used in various chemical reactions and research applications. The compound is known for its unique properties and reactivity, making it a valuable tool in the field of inorganic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Carbonylhydridotris(triphenylphosphine)iridium(I) can be synthesized through the reaction of iridium trichloride with triphenylphosphine and carbon monoxide in the presence of a reducing agent. The reaction typically takes place under an inert atmosphere to prevent oxidation. The general reaction is as follows:
IrCl3+3PPh3+CO+H2→IrH(CO)(PPh3)3+3HCl
The product is then purified through recrystallization or other suitable methods to obtain the desired compound .
Industrial Production Methods: While specific industrial production methods for carbonylhydridotris(triphenylphosphine)iridium(I) are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial production may involve continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions: Carbonylhydridotris(triphenylphosphine)iridium(I) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Ligands in the complex can be substituted with other ligands, such as phosphines or carbonyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as hydrogen gas or hydrides are used.
Substitution: Ligand exchange reactions often involve phosphines, carbon monoxide, or other donor ligands under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iridium(III) complexes, while substitution reactions can produce various iridium-phosphine or iridium-carbonyl complexes .
Aplicaciones Científicas De Investigación
Carbonylhydridotris(triphenylphosphine)iridium(I) has a wide range of scientific research applications, including:
Catalysis: It is used as a catalyst in various organic transformations, such as hydrogenation, hydroformylation, and carbonylation reactions.
Material Science: The compound is used in the synthesis of advanced materials, including nanoparticles and coordination polymers.
Medicinal Chemistry: Research has explored its potential in drug development and as a model compound for studying metal-based drugs.
Biological Studies: It is used in studies involving metal-ligand interactions and their effects on biological systems.
Mecanismo De Acción
The mechanism by which carbonylhydridotris(triphenylphosphine)iridium(I) exerts its effects involves coordination chemistry principles. The iridium center can undergo various coordination and redox reactions, allowing it to act as a catalyst or reactant in different chemical processes. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Carbonylhydridotris(triphenylphosphine)rhodium(I): Similar in structure but with rhodium instead of iridium.
Carbonylhydridotris(triphenylphosphine)ruthenium(II): Contains ruthenium and exhibits different reactivity.
Carbonylhydridotris(triphenylphosphine)platinum(II): Platinum-based complex with distinct catalytic properties.
Uniqueness: Carbonylhydridotris(triphenylphosphine)iridium(I) is unique due to its specific reactivity and stability. The iridium center provides distinct electronic and steric properties, making it suitable for specialized applications in catalysis and material science .
Propiedades
Fórmula molecular |
C55H48IrOP3+3 |
|---|---|
Peso molecular |
1010.1 g/mol |
Nombre IUPAC |
carbon monoxide;iridium;triphenylphosphanium |
InChI |
InChI=1S/3C18H15P.CO.Ir/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;/h3*1-15H;;/p+3 |
Clave InChI |
OWVGPTPQWABNND-UHFFFAOYSA-Q |
SMILES canónico |
[C-]#[O+].C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[Ir] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![trisodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12350594.png)


![[[[5-(2,4-Dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12350615.png)





![disodium;5-[[[(1S)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-dione;hydrate](/img/structure/B12350648.png)


![Disodium;2-[[4-[(2-amino-5-methyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B12350680.png)

